GKI-1
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Overview
Description
Greatwall kinase is a serine/threonine protein kinase that plays a crucial role in mitotic progression by regulating the activity of the phosphatase PP2A/B55 through phosphorylation of its substrates ENSA and ARPP19 . Overexpression of Greatwall kinase has been linked to oncogenic properties in various cancers, making it a potential target for cancer therapy .
Preparation Methods
The synthesis of GKI-1 involves the development of a minimal kinase domain construct of Greatwall kinase. The compound is synthesized through a series of chemical reactions that include the formation of a thieno-pyrimidinone based tricyclic derivative . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure.
Chemical Reactions Analysis
GKI-1 undergoes several types of chemical reactions, including inhibition of kinase activity. It robustly inhibits ROCK1 with an IC50 of approximately 11 µM, but only weakly affects PKA . The compound shows cellular efficacy by reducing ENSA/ARPP19 phosphorylation levels, leading to a decrease in mitotic events, mitotic arrest, cell death, and cytokinesis failure . Common reagents used in these reactions include specific kinase inhibitors and cell lines such as HeLa cells .
Scientific Research Applications
GKI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Greatwall kinase in mitotic progression and its potential as a target for cancer therapy . The compound has shown efficacy in reducing phosphorylation levels of ENSA/ARPP19, making it a valuable tool for understanding the molecular mechanisms of mitosis . Additionally, this compound is used in drug discovery to develop more potent and selective inhibitors of Greatwall kinase .
Mechanism of Action
The mechanism of action of GKI-1 involves the inhibition of Greatwall kinase activity. By binding to the active site of Greatwall kinase, this compound prevents the phosphorylation of its substrates ENSA and ARPP19 . This inhibition leads to a decrease in the activity of the phosphatase PP2A/B55, resulting in mitotic arrest, cell death, and cytokinesis failure . The molecular targets and pathways involved in this process include the AGC family of serine/threonine protein kinases and the regulation of mitotic progression .
Comparison with Similar Compounds
GKI-1 is unique in its specificity for Greatwall kinase. While other kinase inhibitors exist, this compound is the first-generation inhibitor specifically designed to target Greatwall kinase . Similar compounds include other kinase inhibitors such as CDK2 inhibitors and ROCK1 inhibitors, but this compound shows a higher specificity for Greatwall kinase . The compound’s ability to reduce ENSA/ARPP19 phosphorylation levels and its cellular efficacy make it a valuable tool for studying the role of Greatwall kinase in cancer and mitotic progression .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJDHFWTOJHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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